Lipophilicity Advantage of the Para-Isomer Over the Meta-Isomer
The para-substituted isomer 4-(chloroacetyl)benzoyl chloride exhibits a measured LogP of 2.49 (chemsrc) or 2.7 (molaid), which is significantly lower than the LogP of 3.2 for the meta-substituted isomer 3-(chloroacetyl)benzoyl chloride [1]. Lower lipophilicity translates to improved aqueous compatibility during peptide coupling reactions and easier removal of hydrolysis byproducts.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.49 (2.7 per molaid) |
| Comparator Or Baseline | 3-(Chloroacetyl)benzoyl chloride (meta isomer): LogP = 3.2 |
| Quantified Difference | ΔLogP = 0.7 (para isomer is 0.7 log units more hydrophilic) |
| Conditions | Predicted LogP from molecular structure; confirmed by chemsrc and molaid databases |
Why This Matters
For solution-phase bioconjugation and peptide synthesis, the lower LogP of the para isomer reduces aggregation and improves yield; a 0.7 LogP unit difference corresponds to a ~5-fold shift in aqueous/organic partitioning.
- [1] Molaid. 3-(Chloroacetyl)benzoyl chloride (CAS 76597-79-0). LogP = 3.2. https://www.molaid.com/MS_255308 View Source
